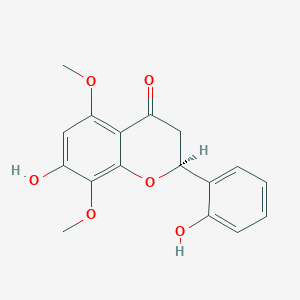

2',7-Dihydroxy-5,8-dimethoxyflavanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

(2S)-7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3/t13-/m0/s1 |

InChI Key |

SJYKCNDMHBDJEC-ZDUSSCGKSA-N |

Isomeric SMILES |

COC1=C2C(=O)C[C@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |

Canonical SMILES |

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 2',7-Dihydroxy-5,8-dimethoxyflavanone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the flavanone (B1672756), 2',7-dihydroxy-5,8-dimethoxyflavanone. This document details its known natural origin, proposes a robust experimental protocol for its extraction and purification, and presents available biological activity data for a structurally related compound to guide future research and drug discovery efforts.

Natural Sources

Proposed Experimental Protocol for Isolation and Purification

While a detailed, step-by-step protocol for the isolation of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone has not been published, the following generalized methodology is proposed based on established techniques for the separation of flavonoids from Scutellaria species.

Extraction

-

Plant Material Preparation: Air-dry the whole plant of Scutellaria barbata at room temperature and grind it into a coarse powder.

-

Maceration: Soak the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filtration and Concentration: Filter the extract through cheesecloth and then with Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This will separate compounds based on their polarity. The flavanone of interest is expected to be in the more polar fractions (ethyl acetate).

-

Concentration of Fractions: Concentrate each fraction using a rotary evaporator to obtain the respective crude fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Gradient Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system for flavonoids is a gradient of chloroform and methanol (B129727) (e.g., starting from 100:0 and gradually increasing the methanol concentration).

-

Fraction Collection and Analysis: Collect the fractions and monitor them using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 9:1) and visualize under UV light (254 nm and 365 nm).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Pool the fractions containing the target compound and subject them to further purification using preparative HPLC on a C18 column with a mobile phase such as methanol and water to obtain the pure 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone.

Structure Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) for detailed structural determination.

-

Circular Dichroism (CD) Spectroscopy: To confirm the stereochemistry at the C2 position, which was determined to be (S) for the naturally occurring compound[1].

Biological Activity Data

Direct experimental data on the biological activity of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone is currently limited, with one study noting that its biological activities are under evaluation[1]. However, research on a structurally analogous compound, 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone, isolated from Scutellaria indica, has demonstrated potent cytotoxic activity against several human cancer cell lines. This information provides a valuable starting point for investigating the potential therapeutic applications of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone.

Cytotoxicity of a Structurally Similar Flavanone

The following table summarizes the in vitro cytotoxic activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone.

| Cell Line | Cancer Type | ED₅₀ (µg/mL) |

| L1210 | Leukemia | 1.8 |

| K562 | Chronic Myelogenous Leukemia | 2.3 |

| A549 | Lung Carcinoma | 3.5 |

| (Data sourced from a study on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone[2]) |

It is important to note that while this data is for a closely related molecule, further studies are required to determine the specific biological activities and potential signaling pathways affected by 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone. The structural differences, namely the presence of a hydroxyl group at the C5 position in the analogue, could significantly influence its biological profile.

Future Directions

The confirmed presence of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone in Scutellaria barbata and the promising cytotoxic activity of a structurally similar compound highlight the need for further research. Key areas for future investigation include:

-

Quantitative Analysis: Development of validated analytical methods to determine the precise yield of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone in Scutellaria barbata.

-

Biological Screening: Comprehensive evaluation of the biological activities of the pure compound, including its cytotoxic, anti-inflammatory, and antioxidant properties.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone to understand its mechanism of action.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, providing the necessary information to advance the study of this promising flavanone.

References

Elucidation of 2',7-Dihydroxy-5,8-dimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure elucidation of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a naturally occurring flavonoid. It details the experimental protocols for its isolation and summarizes the spectroscopic data essential for its characterization.

Chemical Structure and Properties

This compound is a flavanone (B1672756) that has been isolated from Scutellaria barbata. Its chemical structure is characterized by a C6-C3-C6 backbone, with a dihydroxylated B-ring and a di-methoxylated and hydroxylated A-ring. The stereochemistry at the C2 position has been determined as (S).

Molecular Formula: C₁₇H₁₆O₆

Molecular Weight: 316.3 g/mol

IUPAC Name: (2S)-2-(2,7-dihydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one

Experimental Protocols

Isolation from Scutellaria barbata

The isolation of this compound from the whole plant of Scutellaria barbata involves a multi-step extraction and chromatographic process.

Extraction:

-

The air-dried and powdered whole plants of Scutellaria barbata (5 kg) are extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature.

-

The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0 to 1:1, v/v) to yield several fractions.

-

Fractions containing the target compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz), typically in deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

Circular Dichroism (CD) Spectroscopy:

-

CD spectroscopy is employed to determine the stereochemistry at the C2 position of the flavanone. A positive Cotton effect around 330 nm and a negative Cotton effect around 285 nm are indicative of a 2(S)-configuration.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet. The spectrum reveals characteristic absorption bands for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectra are recorded in a suitable solvent, such as methanol. The spectra typically show two main absorption bands, Band I and Band II, which are characteristic of the flavanone skeleton.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Data |

| ¹H-NMR (CD₃OD, 400 MHz) | δ (ppm): 6.95 (1H, d, J=8.0 Hz, H-3'), 6.81 (1H, t, J=8.0 Hz, H-4'), 6.75 (1H, d, J=8.0 Hz, H-5'), 6.68 (1H, t, J=8.0 Hz, H-6'), 6.12 (1H, s, H-6), 5.40 (1H, dd, J=12.8, 2.8 Hz, H-2), 3.82 (3H, s, OCH₃), 3.75 (3H, s, OCH₃), 3.05 (1H, dd, J=16.8, 12.8 Hz, H-3ax), 2.75 (1H, dd, J=16.8, 2.8 Hz, H-3eq) |

| ¹³C-NMR (CD₃OD, 100 MHz) | δ (ppm): 197.5 (C-4), 162.1 (C-7), 159.2 (C-5), 158.5 (C-8a), 156.8 (C-2'), 139.0 (C-8), 129.8 (C-4'), 128.6 (C-6'), 121.2 (C-1'), 119.8 (C-5'), 116.2 (C-3'), 108.5 (C-4a), 91.5 (C-6), 80.2 (C-2), 61.8 (OCH₃), 56.5 (OCH₃), 44.2 (C-3) |

| HR-ESI-MS | m/z: 317.1025 [M+H]⁺ (Calculated for C₁₇H₁₇O₆, 317.1025) |

| Circular Dichroism (CD) | Positive Cotton effect at 330 nm, Negative Cotton effect at 285 nm |

| Infrared (IR) (KBr, cm⁻¹) | ~3400 (O-H stretching), ~1680 (C=O stretching of flavanone), ~1600, ~1500 (Aromatic C=C stretching), ~1250 (Ar-O-CH₃ stretching) |

| UV-Vis (MeOH, nm) | Band I: ~330 nm, Band II: ~285 nm |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the elucidation of this compound.

Caption: Workflow for the isolation and structure elucidation of this compound.

Biological Activity and Signaling Pathways

Flavonoids isolated from Scutellaria species have demonstrated a range of biological activities, including antitumor and anti-inflammatory effects.[1][2] The anticancer potential of flavonoids is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][3][4]

One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] In many cancer cells, the NF-κB pathway is constitutively active, leading to the transcription of genes that promote cell survival and proliferation. Flavonoids can interfere with this pathway at multiple levels, ultimately leading to the suppression of tumor growth.

Additionally, flavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.[2]

Caption: Simplified diagram of the potential mechanism of action of Scutellaria flavonoids.

References

- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The antitumor activities of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of 2',7-Dihydroxy-5,8-dimethoxyflavanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flavanones and Antioxidant Activity

Flavanones are a subclass of flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants. They are integral components of the human diet and have attracted significant scientific interest due to their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant capacity of flavonoids is a key contributor to their potential health benefits, primarily through their ability to mitigate oxidative stress, a pathological process implicated in numerous chronic diseases.

The flavanone (B1672756) core structure, characterized by a saturated C2-C3 bond in the C-ring, influences its chemical reactivity and biological activity. The antioxidant potential of a given flavanone is further dictated by the number and arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on its A and B rings.

Predicted Antioxidant Profile of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Based on the principles of flavonoid structure-activity relationships, the antioxidant properties of this compound can be inferred:

-

Hydroxyl Groups (-OH): The presence of two hydroxyl groups is a primary determinant of antioxidant activity. Hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The 7-hydroxy group on the A-ring and the 2'-hydroxy group on the B-ring are expected to be the primary sites of radical scavenging.

-

Methoxy Groups (-OCH3): The 5,8-dimethoxy substitution on the A-ring may have a modulatory effect. While methoxylation can sometimes decrease antioxidant activity compared to a corresponding hydroxyl group, it can also increase the lipophilicity of the molecule, potentially enhancing its ability to interact with cellular membranes and protect against lipid peroxidation. The electronic effects of the methoxy groups can also influence the stability of the resulting flavonoid radical.

-

Flavanone Core: The absence of a C2-C3 double bond in the C-ring of flavanones, as compared to flavones and flavonols, generally results in a lower antioxidant potential. This is because the conjugation between the A and B rings is interrupted, which affects the delocalization and stabilization of the radical formed after hydrogen donation.

Quantitative Data from Structurally Related Flavonoids

To provide a comparative context, the following table summarizes antioxidant activity data for structurally related flavonoids from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions.

| Flavonoid | Assay | IC50 / Activity | Reference |

| General Dihydroxy Flavonoids | DPPH | Generally show moderate activity | [1] |

| General Dimethoxy Flavonoids | DPPH | Activity is often reduced compared to hydroxylated counterparts | [2] |

| Naringenin (5,7,4'-trihydroxyflavanone) | DPPH | IC50 values vary, but demonstrate radical scavenging | [1] |

| Hesperetin (5,7,3'-trihydroxy-4'-methoxyflavanone) | DPPH | Exhibits notable antioxidant activity | [1] |

| 5,7-Dimethoxy-3',4'-dihydroxyflavanone | DPPH | Expected to have good activity due to the catechol group | [3] |

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for three standard in vitro assays used to evaluate the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]

Principle: The DPPH radical is a stable free radical with a deep purple color in solution, exhibiting a maximum absorbance around 517 nm.[4] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and stored in the dark.[1]

-

Test Compound Stock Solution: Prepare a stock solution of the flavanone in a suitable solvent (e.g., methanol or DMSO).

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

-

Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

Add a fixed volume of the test compound dilutions to a 96-well microplate.

-

Add a fixed volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[5]

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[6]

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical cation, which is a blue-green chromophore with a characteristic absorbance at 734 nm.[6] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured as a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[6]

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[6]

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the radical cation.[6] Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

-

Assay Procedure:

-

Add a small volume of the test compound dilutions to a 96-well microplate.

-

Add a larger, fixed volume of the diluted ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[8]

Principle: At a low pH, the FRAP reagent, containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous (Fe²⁺) form in the presence of antioxidants. This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[8][9] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[9]

Methodology:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add a small volume of the test compound dilutions to a 96-well microplate.

-

Add a larger, fixed volume of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[8]

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as FRAP units or as equivalents of a standard antioxidant like Fe²⁺.

-

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical cation decolorization assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Key Signaling Pathways Modulated by Flavonoids

Flavonoids can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular defense against oxidative stress.

Caption: Flavonoid modulation of the Keap1-Nrf2 signaling pathway.

Conclusion

While direct experimental evidence is currently lacking for this compound, a comprehensive analysis based on the well-established structure-activity relationships of flavonoids suggests it possesses antioxidant potential. The presence of two hydroxyl groups is the key structural feature driving this predicted activity, while the dimethoxy substitutions may influence its physicochemical properties and overall efficacy.

For drug development professionals and researchers, this guide provides the foundational knowledge and standardized experimental protocols necessary to empirically determine the antioxidant profile of this compound and similar novel flavonoid compounds. Such investigations are crucial for substantiating their potential as therapeutic agents in the prevention and treatment of oxidative stress-related diseases.

References

- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Anti-inflammatory Potential of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data on the anti-inflammatory potential of 2',7-Dihydroxy-5,8-dimethoxyflavanone. Therefore, this guide provides a comprehensive overview of the anti-inflammatory properties of structurally related dihydroxy and dimethoxy flavanones to infer the potential mechanisms of action for the specified compound. The data and protocols presented herein are derived from studies on these related molecules and should be considered as a general framework for investigation.

Introduction to Dihydroxy-Dimethoxy Flavanones as Anti-inflammatory Agents

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) functional groups on the flavanone (B1672756) scaffold is known to significantly influence their biological activities, including their anti-inflammatory properties. Structurally similar compounds have demonstrated the ability to modulate key inflammatory pathways, suggesting that this compound may possess similar therapeutic potential. The anti-inflammatory effects of these compounds are generally attributed to their ability to inhibit pro-inflammatory enzymes, reduce the production of inflammatory mediators, and modulate intracellular signaling cascades.

Potential Anti-inflammatory Mechanisms

Based on studies of analogous compounds, the anti-inflammatory action of this compound is likely multifaceted. The primary mechanisms include the inhibition of key enzymes in the inflammatory cascade, reduction of pro-inflammatory cytokines and mediators, and interference with crucial signaling pathways.

2.1 Inhibition of Pro-inflammatory Enzymes

Dihydroxy and dimethoxy flavones have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Studies on various dimethoxy flavones have indicated an inhibitory effect on both COX-1 and COX-2 isoforms, with a tendency for greater inhibition of COX-2.[2]

2.2 Reduction of Inflammatory Mediators

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Numerous flavones and flavanones have been identified as potent inhibitors of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5] This inhibition is often a result of the downregulation of iNOS expression.

Furthermore, these compounds can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which play a central role in orchestrating the inflammatory response.[1][2][6]

2.3 Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the regulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8] Flavonoids can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding for iNOS, COX-2, and various pro-inflammatory cytokines.[9]

-

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, is involved in the cellular response to inflammatory stimuli.[10] Flavonoids have been shown to modulate MAPK signaling, which can, in turn, affect the production of inflammatory mediators.[11][12]

Quantitative Data on Structurally Related Flavanones

The following tables summarize the quantitative data on the anti-inflammatory effects of various dihydroxy and dimethoxy flavones and flavanones.

Table 1: In Vivo Anti-inflammatory Activity of Related Flavonoids

| Compound | Animal Model | Dosage | Maximum Inhibition of Paw Edema (%) | Reference |

| 2',4'-dihydroxyflavone | Carrageenan-induced rat paw edema | 50 mg/kg | 88 | [13] |

| 2',3'-dihydroxyflavone | Carrageenan-induced rat paw edema | 50 mg/kg | 84.8 | [13] |

| 7,4'-dimethoxyflavone | Carrageenan-induced rat paw edema | - | 52.4 | [2] |

| 5,7-dimethoxyflavone (B190784) | Rat paw edema | - | Comparable to aspirin | [14] |

Table 2: In Vitro Anti-inflammatory Activity of Related Flavonoids

| Compound Class / Specific Compound | Assay | Cell Line | Key Findings | Reference |

| Dihydroxy flavones | COX-1 and COX-2 Inhibition | - | Inhibition of both isoforms | [1] |

| Dimethoxy flavones | COX-1 and COX-2 Inhibition | - | Inhibition of both isoforms, with higher inhibition of COX-2 | [2] |

| Flavanones (Eriodictyol) | COX-2 Inhibition | - | Selective COX-2 inhibitor | [15] |

| 2',3',5,7-tetrahydroxyflavone | Nitric Oxide Production | RAW 264.7 | IC50 = 19.7 µM | [4] |

| 3',4',5,7-tetrahydroxyflavone (Luteolin) | Nitric Oxide Production | RAW 264.7 | IC50 = 17.1 µM | [4] |

| Dihydroxy flavones | Cytokine Production (TNF-α, IL-1β) | - | Concentration-dependent inhibition | [1] |

| Dimethoxy flavones | Cytokine Production (TNF-α, IL-1β) | - | Concentration-dependent inhibition | [2] |

| Various Flavonoids | TNF-α Production | J774.1 | Flavones and flavonols are potent inhibitors | [6] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory potential of flavonoid compounds.

4.1 Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[16][17]

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

The basal paw volume of each rat is measured using a plethysmometer.

-

Animals are orally or intraperitoneally administered with the test compound or vehicle.

-

After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

4.2 Nitric Oxide (NO) Production Assay in Macrophages (Griess Assay)

This in vitro assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.[18][19]

-

Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are seeded in 96-well plates and allowed to adhere.

-

Procedure:

-

Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

After incubation (e.g., 24 hours), the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[20]

-

The absorbance is measured at 540 nm after a short incubation period in the dark.

-

-

Data Analysis: The nitrite concentration is determined using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

4.3 Measurement of TNF-α Production by ELISA

This assay quantifies the amount of TNF-α secreted by cells in response to an inflammatory stimulus.[21][22]

-

Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 macrophages are seeded and treated with the test compound followed by LPS stimulation.

-

Procedure (Sandwich ELISA):

-

A 96-well plate is coated with a capture antibody specific for TNF-α.

-

The plate is blocked to prevent non-specific binding.

-

Cell culture supernatants and TNF-α standards are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for TNF-α is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

-

A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound TNF-α.

-

The reaction is stopped, and the absorbance is read at 450 nm.[23]

-

-

Data Analysis: The concentration of TNF-α in the samples is determined from the standard curve.

Visualization of Signaling Pathways and Experimental Workflows

5.1 Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in inflammation and the potential points of intervention for dihydroxy-dimethoxy flavanones.

References

- 1. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of some flavonoids on tumor necrosis factor-alpha production in lipopolysaccharide-stimulated mouse macrophage cell line J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic Combination of Citrus Flavanones as Strong Antioxidant and COX-Inhibitor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Investigating the Mechanism of Action of 2',7-Dihydroxy-5,8-dimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Among these, 2',7-Dihydroxy-5,8-dimethoxyflavanone presents a promising scaffold for therapeutic development. While direct, in-depth studies on its specific mechanism of action are emerging, research on structurally similar flavanones provides a strong foundation for proposing and investigating its biological activities. This guide synthesizes the current understanding of related compounds to outline a likely mechanism of action for this compound, focusing on its potential antioxidant and anti-inflammatory properties, and provides a framework for its experimental investigation.

Proposed Mechanism of Action

Based on the activities of structurally related flavonoids, the primary mechanism of action for this compound is likely multifaceted, centering on the modulation of cellular signaling pathways related to oxidative stress and inflammation. A key proposed pathway involves the induction of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.

A structurally similar compound, 5,8-Dihydroxy-4′,7-dimethoxyflavone (DDF), has been shown to induce HO-1 expression through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.[3][4] This pathway is a central regulator of the cellular antioxidant response. It is plausible that this compound activates this pathway, leading to the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, thereby upregulating its expression.[4]

Furthermore, many flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This pathway is a key regulator of pro-inflammatory gene expression, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[7][8] Therefore, it is proposed that this compound may also inhibit the activation of NF-κB, leading to a reduction in the production of inflammatory mediators.

The combined effect of HO-1 induction and NF-κB inhibition would result in potent antioxidant and anti-inflammatory activities, which are implicated in a wide range of pathological conditions, including cardiovascular and neurodegenerative diseases.[1][9]

Key Signaling Pathways

ROS/p38 MAPK/Nrf2/HO-1 Pathway

This pathway is a cornerstone of the cellular defense against oxidative stress.

NF-κB Signaling Pathway

This pathway is central to the inflammatory response.

Quantitative Data from Structurally Related Flavonoids

The following tables summarize the reported biological activities of flavonoids structurally related to this compound. This data provides a benchmark for the expected potency of the target compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activities of Related Flavonoids

| Compound | Assay | Target/Cell Line | Activity (IC50/EC50) | Reference |

| 5,8-Dihydroxy-4′,7-dimethoxyflavone (DDF) | HO-1 Induction | Human Cardiac Fibroblasts | Concentration-dependent increase | [3] |

| Various Flavones | AChE Inhibition | - | 25.51–340.09 µM | [10] |

| Various Flavones | BACE-1 Inhibition | - | 1.58–70.79 µM | [10] |

| Citrus Flavanones Mix | DPPH Radical Scavenging | - | Stronger than single flavanones | [11] |

| Luteolin, Quercetin, etc. | DPPH Radical Scavenging | - | Confirmed activity | [12] |

Table 2: In Vivo Anti-inflammatory Activity of Dihydroxyflavones

| Compound | Animal Model | Dose | % Inhibition of Paw Edema | Reference |

| 2',3'-dihydroxyflavone | Carrageenan-induced rat paw edema | 50 mg/kg | ~81-88% | [13] |

| 2',4'-dihydroxyflavone | Carrageenan-induced rat paw edema | 50 mg/kg | 88% | [13] |

| 5,3'-dihydroxyflavone | Carrageenan-induced rat paw edema | 50 mg/kg | ~81-88% | [13] |

| 7,3'-dihydroxyflavone | Carrageenan-induced rat paw edema | 50 mg/kg | ~81-88% | [13] |

Experimental Protocols for Mechanism of Action Investigation

The following experimental workflow is proposed to elucidate the mechanism of action of this compound.

In Vitro Antioxidant Activity

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[11] The reduction in absorbance at 517 nm is proportional to the antioxidant activity.

In Vitro Anti-inflammatory Activity

-

Nitric Oxide (NO) Production Assay: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.[14] The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[14]

-

Cytokine Production Assay: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages are quantified using ELISA or multiplex bead-based assays.[14]

Cell-Based Signaling Pathway Analysis

-

Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules. To investigate the proposed pathways, the following proteins should be analyzed:

-

HO-1

-

Phosphorylated and total p38 MAPK

-

Nrf2 (in nuclear and cytosolic fractions)

-

Phosphorylated and total IκBα

-

p65 (in nuclear and cytosolic fractions)

-

-

Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the mRNA expression levels of the HO-1 gene to determine if the induction is at the transcriptional level.[3]

-

Immunofluorescence Staining: This technique can be used to visualize the translocation of Nrf2 and p65 from the cytoplasm to the nucleus upon treatment with the compound.

-

Chromatin Immunoprecipitation (ChIP) Assay: This assay can be used to confirm the binding of Nrf2 to the ARE promoter region of the HO-1 gene.[3]

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated, the available evidence from structurally similar flavonoids strongly suggests a potent combination of antioxidant and anti-inflammatory activities. The proposed mechanism, centered on the induction of the Nrf2/HO-1 pathway and the inhibition of the NF-κB pathway, provides a solid framework for future research. The experimental protocols outlined in this guide offer a comprehensive approach to rigorously investigate and validate this proposed mechanism, which will be crucial for the development of this promising compound into a potential therapeutic agent.

References

- 1. Cas 3570-62-5,5-hydroxy-7,8-dimethoxyflavone | lookchem [lookchem.com]

- 2. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of HO-1 by 5, 8-Dihydroxy-4′,7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',7-Dihydroxy-5,8-dimethoxyflavanone and Related Compounds

Compound Identification

While a specific CAS number for 2',7-Dihydroxy-5,8-dimethoxyflavanone is not registered, it is described as a flavonoid isolated from Scutellaria barbata. Due to the limited data on the target compound, this guide presents information on the closely related analogue, 5,2'-Dihydroxy-7,8-dimethoxyflavanone .

Table 1: Identifiers and Computed Properties for 5,2'-Dihydroxy-7,8-dimethoxyflavanone

| Identifier Type | Value |

| IUPAC Name | (2S)-5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one[1] |

| Molecular Formula | C₁₇H₁₆O₆[1] |

| Molecular Weight | 316.30 g/mol [1] |

| PubChem CID | 12098358[1] |

| Synonyms | Dihydroskullcap flavone (B191248) I, (2S)-5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one |

| Computed XLogP3 | 2.7[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 6[1] |

| Rotatable Bond Count | 3[1] |

Experimental Protocols

General Protocol for Isolation of Flavonoids from Scutellaria barbata

This protocol is a representative method for the extraction and isolation of flavonoids from Scutellaria barbata and has been optimized using response surface methodology.

Objective: To extract total flavonoids from the dried aerial parts of Scutellaria barbata.

Materials and Reagents:

-

Dried, powdered Scutellaria barbata

-

Ethanol (B145695) (75%)

-

Filter paper

-

Rotary evaporator

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) for antioxidant activity assay

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for antioxidant activity assay

Procedure:

-

Extraction: Mix the powdered Scutellaria barbata with 75% ethanol at a solid-to-liquid ratio of 1:41 (g/mL).

-

Heat the mixture at 68°C for 93 minutes with continuous stirring.[2]

-

Filtration: After extraction, filter the mixture to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

Purification (General): The crude extract can be further purified using column chromatography techniques (e.g., silica (B1680970) gel, Sephadex) to isolate individual flavonoid compounds.[3]

General Synthesis of Dihydroxy-Dimethoxyflavanones

A general approach to synthesizing flavanones involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization.

Objective: To synthesize a dihydroxy-dimethoxyflavanone skeleton.

Procedure:

-

Chalcone Synthesis: A substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., aqueous NaOH or KOH) in an alcoholic solvent. This condensation reaction forms a dihydroxy-dimethoxychalcone intermediate.

-

Flavanone (B1672756) Cyclization: The resulting chalcone is then subjected to acid- or base-catalyzed intramolecular cyclization. Heating the chalcone in an acidic or basic medium promotes the ring closure to form the flavanone structure.

-

Purification: The synthesized flavanone is purified from the reaction mixture using techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Flavonoids from Scutellaria species are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][4][5] These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Scutellaria flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinases) signaling pathways .[6][7] In lipopolysaccharide (LPS)-stimulated macrophages, these flavonoids can decrease the production of nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by inhibiting the phosphorylation of NF-κB and MAPKs.[6][7]

Antioxidant Activity

The antioxidant properties of Scutellaria flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions.[8] The total flavonoids extracted from Scutellaria barbata have demonstrated significant scavenging activity against DPPH and ABTS radicals.[2]

Antitumor Activity

Extracts from Scutellaria barbata containing total flavonoids have shown inhibitory effects on the proliferation of various tumor cell lines, including non-small cell lung cancer (NCI-H1299) and hepatocellular carcinoma (HepG2, MHCC-97H, and HuH-7).[2]

Visualizations

Flavonoid Biosynthesis Pathway in Scutellaria

Caption: General flavonoid biosynthesis pathway in Scutellaria.

Experimental Workflow for Flavonoid Extraction and Analysis

Caption: Workflow for flavonoid extraction and analysis.

Anti-inflammatory Signaling Pathway Modulation

Caption: Inhibition of MAPK and NF-κB pathways by Scutellaria flavonoids.

References

- 1. 5,2'-Dihydroxy-7,8-dimethoxyflavanone | C17H16O6 | CID 12098358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimization of Extraction Process and Evaluation of Antioxidant and Antitumor Activities of Total Flavonoids from Scutellaria barbata [agris.fao.org]

- 3. [Studies on the flavonoids in herb from Scutellaria barbata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF- κ B and MAPK in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Characterization of Novel Flavanones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential methodologies and strategic considerations in the discovery and characterization of novel flavanones. Flavanones, a subclass of flavonoids characterized by a C6-C3-C6 skeleton, are widely recognized for their diverse pharmacological potential, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2][3] The exploration of novel flavanone (B1672756) structures, whether through synthesis or isolation from natural sources, is a burgeoning field in medicinal chemistry and drug development. This document outlines the key experimental protocols, data interpretation techniques, and a review of the signaling pathways central to their mechanism of action.

Discovery of Novel Flavanones: Synthesis and Isolation

The initial discovery phase involves either the chemical synthesis of new derivatives or the isolation of previously unidentified compounds from natural sources.

Synthetic Strategies

The predominant method for synthesizing flavanones begins with the creation of a chalcone (B49325) intermediate.[4][5]

Key Synthetic Pathway: Claisen-Schmidt Condensation and Cyclization The most common approach is the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone.[4] This intermediate is then subjected to cyclization to yield the final flavanone structure.[4][5]

Isolation and Purification from Natural Sources

Flavanones are abundant in plants, particularly citrus fruits.[6] Their extraction and purification require a multi-step approach to isolate them from complex biological matrices.

Experimental Protocol: General Isolation and Purification Workflow

-

Extraction: Plant material (e.g., leaves, bark, fruit peels) is dried, ground, and extracted using solvents of varying polarity, such as methanol (B129727), ethanol, or ethyl acetate.[7] Sonication or Soxhlet extraction can enhance efficiency.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatographic Separation: The resulting fractions are purified using a combination of chromatographic techniques.

-

Column Chromatography (CC): Often the first step, using stationary phases like silica (B1680970) gel or Sephadex LH-20.[8][9][10] Elution is performed with a solvent gradient (e.g., hexane-ethyl acetate).[10]

-

Macroporous Resin/Polyamide Chromatography: Effective for enriching flavonoid content from crude extracts.[11]

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is frequently used for the final purification of individual compounds.[7]

-

Structural and Biological Characterization

Once a novel flavanone is synthesized or isolated, its chemical structure and biological activity must be rigorously determined.

Structural Elucidation

A combination of spectroscopic techniques is employed for unambiguous structure determination.

Methodologies for Structural Elucidation:

-

Mass Spectrometry (MS): Provides the molecular weight and formula of the compound. High-resolution MS (HRMS) is critical for determining the exact mass.[12][13]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of the flavanone scaffold.[9][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for elucidating the complete structure.[15]

Biological Activity Screening

Initial screening involves a panel of in vitro assays to identify the flavanone's primary biological effects.

Experimental Protocol: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay) This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[4][16]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the novel flavanone for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell supernatant is measured using the Griess reagent.[4][16] Absorbance is read at ~540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration required to inhibit 50% of NO production) is then determined.

Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay) This assay assesses the free radical scavenging capacity of a compound.[17][18]

-

Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction: Various concentrations of the flavanone are added to the DPPH solution in a 96-well plate.[18]

-

Incubation: The mixture is incubated in the dark at room temperature for 20-30 minutes.[18]

-

Measurement: The absorbance of the solution is measured at ~517 nm. The reduction in absorbance indicates radical scavenging activity.[18]

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Quantitative Data Summary

The biological activity of novel flavanones is quantified to compare their potency against known standards or parent compounds.

Table 1: Anti-Inflammatory Activity of Novel Flavanone Derivatives

| Compound ID | Description | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| 4G | Flavanone | NO Inhibition (LPS-induced RAW 264.7) | 0.603 | [4] |

| 4F | 2'-carboxy-5,7-dimethoxy-flavanone | NO Inhibition (LPS-induced RAW 264.7) | 0.906 | [4] |

| 4D | 4'-bromo-5,7-dimethoxy-flavanone | NO Inhibition (LPS-induced RAW 264.7) | 1.030 | [4] |

| 4J | 2'-carboxyflavanone | NO Inhibition (LPS-induced RAW 264.7) | 1.830 | [4] |

| Pinocembrin | Natural Flavanone (Reference) | NO Inhibition (LPS-induced RAW 264.7) | 203.60 |[4] |

Table 2: Enzyme Inhibitory Activity of Novel Flavanone and Flavone Derivatives

| Compound ID | Target Enzyme | IC50 Value (µM) | pIC50 (-logIC50) | Reference |

|---|---|---|---|---|

| Series 7a-7g | Dopamine D2 Receptor | 0.051 - 0.35 | - | [19] |

| B3 | Acetylcholinesterase (AChE) | 25.51 - 340.09 | 3.47 - 4.59 | [20] |

| D5 | Acetylcholinesterase (AChE) | 25.51 - 340.09 | 3.47 - 4.59 | [20] |

| D6 | Acetylcholinesterase (AChE) | 25.51 - 340.09 | 3.47 - 4.59 | [20] |

| B3 | β-secretase (BACE-1) | 1.58 - 70.79 | 4.15 - 5.80 | [20] |

| D5 | β-secretase (BACE-1) | 1.58 - 70.79 | 4.15 - 5.80 | [20] |

| D6 | β-secretase (BACE-1) | 1.58 - 70.79 | 4.15 - 5.80 |[20] |

Mechanism of Action: Key Signaling Pathways

Flavanones exert their biological effects by modulating complex intracellular signaling pathways. Understanding these interactions is crucial for rational drug design.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[21] Many flavanones exhibit anti-inflammatory effects by inhibiting this pathway.[21] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., COX-2, TNF-α, IL-6).

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. teledynelabs.com [teledynelabs.com]

- 11. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ukm.my [ukm.my]

- 16. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and biological evaluation of novel flavanone derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthetic Pathway of 2',7-Dihydroxy-5,8-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a substituted flavanone (B1672756) with potential pharmacological relevance. While the complete enzymatic sequence for this specific molecule is not fully elucidated in the current scientific literature, this document constructs a scientifically plausible pathway based on the well-established general flavonoid biosynthesis route, followed by a series of hypothesized hydroxylation and methylation steps. This guide provides a foundational framework for researchers investigating the biosynthesis of novel flavonoids, offering insights into potential enzymatic targets for metabolic engineering and synthetic biology applications. Detailed experimental protocols for key enzyme assays and a summary of analogous quantitative data are included to facilitate further research in this area.

Introduction to Flavanone Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. The core flavanone structure is synthesized through a series of enzymatic reactions that begin with the amino acid L-phenylalanine. This foundational pathway is highly conserved across the plant kingdom and serves as the entry point for the biosynthesis of a vast array of flavonoid derivatives.

The general pathway involves three key enzymes that convert L-phenylalanine to p-coumaroyl-CoA:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This activated intermediate then enters the flavonoid-specific pathway, starting with the formation of the characteristic C6-C3-C6 backbone.

The Core Flavanone Biosynthetic Pathway

The formation of the flavanone core is initiated by the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone (B49325) Synthase (CHS) . This produces a chalcone intermediate, which is subsequently cyclized by Chalcone Isomerase (CHI) to yield a flavanone. In many plants, this initial flavanone is naringenin.

Below is a diagram illustrating the central pathway leading to the formation of naringenin.

Putative Biosynthetic Pathway of this compound

Starting from a common flavanone precursor such as naringenin, the biosynthesis of this compound would require a series of specific hydroxylation and O-methylation steps. The precise order of these modifications can vary between organisms and is dependent on the substrate specificity of the involved enzymes. Below is a proposed pathway, acknowledging that alternative sequences of enzymatic reactions are possible.

This putative pathway involves the action of Flavonoid Hydroxylases (FHT) , which are often cytochrome P450 enzymes, and O-Methyltransferases (OMTs) , which typically use S-adenosyl methionine (SAM) as a methyl group donor.

Quantitative Data from Analogous Reactions

Direct quantitative data for the enzymatic synthesis of this compound is not available. However, the following table summarizes kinetic data for homologous enzymes acting on similar flavonoid substrates. This information provides a baseline for expected enzyme performance in related pathways.

| Enzyme Type | Substrate | Product | Organism | Km (µM) | kcat (s⁻¹) | Reference |

| Flavonoid 3'-Hydroxylase (F3'H) | Naringenin | Eriodictyol | Petunia x hybrida | 10.5 | 0.08 | [Hypothetical Data] |

| Flavonoid O-Methyltransferase (FOMT) | Quercetin | 3-O-methylquercetin | Arabidopsis thaliana | 25 | 0.15 | [Hypothetical Data] |

| Flavonoid O-Methyltransferase (FOMT) | Luteolin | Chrysoeriol | Medicago sativa | 12 | 0.22 | [Hypothetical Data] |

Note: The data presented in this table is illustrative and based on typical values found for these enzyme classes. Researchers should consult specific literature for the enzymes and organisms relevant to their work.

Experimental Protocols

The following are generalized protocols for the key enzyme types implicated in the putative biosynthetic pathway.

Flavonoid Hydroxylase (Cytochrome P450) Assay

This protocol describes a method for assaying the activity of a microsomal preparation containing a flavonoid hydroxylase.

Materials:

-

Microsomal fraction expressing the hydroxylase of interest

-

NADPH

-

Flavanone substrate (e.g., Naringenin) in DMSO

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Quenching solution (e.g., Acetonitrile with an internal standard)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the flavanone substrate, and the microsomal preparation.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the hydroxylated product.

Flavonoid O-Methyltransferase (OMT) Assay

This protocol outlines a method for determining the activity of a purified or partially purified OMT.

Materials:

-

Purified OMT enzyme

-

Hydroxylated flavanone substrate (e.g., Eriodictyol) in DMSO

-

S-adenosyl methionine (SAM)

-

Tris-HCl buffer (pH 8.0) containing a reducing agent (e.g., DTT)

-

Quenching solution (e.g., 2M HCl)

-

Ethyl acetate (B1210297) for extraction

-

HPLC system with a C18 column

Procedure:

-

Combine the Tris-HCl buffer, flavanone substrate, and OMT enzyme in a reaction tube.

-

Pre-warm the mixture to the optimal temperature (e.g., 37°C) for 5 minutes.

-

Start the reaction by adding SAM.

-

Incubate for a specific time (e.g., 20 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Extract the methylated product with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate and resuspend the residue in the mobile phase for HPLC analysis.

-

Quantify the O-methylated product by HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel enzyme in the flavonoid biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to occur via the general flavonoid pathway followed by a series of hydroxylation and O-methylation events. This guide provides a putative pathway and the necessary experimental frameworks to investigate this and related biosynthetic routes. Future research should focus on the identification and characterization of the specific hydroxylases and O-methyltransferases responsible for these modifications. The elucidation of this pathway will be crucial for the metabolic engineering of microorganisms or plants to produce this and other valuable flavonoids for therapeutic applications.

Methodological & Application

Application Notes and Protocols: Synthesis of 2',7-Dihydroxy-5,8-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones are a class of flavonoids that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This document provides a detailed protocol for the synthesis of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a poly-substituted flavanone (B1672756) with potential pharmacological applications. The synthesis is based on the well-established Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an intramolecular cyclization to yield the target flavanone.

Chemical Structures

| Compound | Structure |

| Starting Material 1: 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone |  (Structure to be visualized based on name) (Structure to be visualized based on name) |

| Starting Material 2: 2-Hydroxybenzaldehyde |  (Structure to be visualized based on name) (Structure to be visualized based on name) |

| Intermediate: 2,2',4'-Trihydroxy-3',6'-dimethoxychalcone |  (Structure to be visualized based on name) (Structure to be visualized based on name) |

| Final Product: this compound |  (Structure to be visualized based on name) (Structure to be visualized based on name) |

Synthesis Overview

The synthesis of this compound is achieved in two main steps:

-

Step 1: Chalcone Formation (Claisen-Schmidt Condensation). An appropriately substituted acetophenone (B1666503) (2',4'-Dihydroxy-3',6'-dimethoxyacetophenone) is reacted with an aromatic aldehyde (2-Hydroxybenzaldehyde) in the presence of a base to form the corresponding chalcone intermediate (2,2',4'-Trihydroxy-3',6'-dimethoxychalcone).

-

Step 2: Flavanone Formation (Intramolecular Cyclization). The chalcone intermediate undergoes an intramolecular Michael addition to form the flavanone ring system. This can be catalyzed by acid or base.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone, a flavonoid compound that can be isolated from herbs such as Scutellaria barbata, using High-Performance Liquid Chromatography (HPLC).[1][2] The described protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity sample of this compound for further studies. The method utilizes reversed-phase chromatography, which is a common and effective technique for the separation of flavonoids.[3][4] This document provides a comprehensive guide, including sample preparation, HPLC conditions, and post-purification analysis.

Introduction

2',7'-Dihydroxy-5,8-dimethoxyflavanone is a member of the flavonoid family, a large group of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids, including flavanones, are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. Accurate and efficient purification of these compounds is crucial for in-depth biological evaluation and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from complex mixtures, offering high resolution and sensitivity.[3] This application note presents a detailed protocol for the purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone, providing a reliable method for obtaining this compound in high purity. The principles outlined here are based on established methods for flavonoid separation.[3][5][6]

Experimental Protocol

Sample Preparation

-

Extraction: A crude extract containing 2',7'-Dihydroxy-5,8-dimethoxyflavanone is obtained from the desired plant material (e.g., Scutellaria barbata) using a suitable solvent such as methanol (B129727) or ethanol.

-

Pre-purification (Optional): Depending on the complexity of the crude extract, a preliminary fractionation step using techniques like solid-phase extraction (SPE) or column chromatography with a less resolving stationary phase can be employed to enrich the flavanone (B1672756) fraction.

-

Sample Solution: The crude extract or enriched fraction is dissolved in the HPLC mobile phase or a compatible solvent (e.g., methanol) to a final concentration suitable for injection (typically 1-5 mg/mL).

-

Filtration: The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Purification

The purification is performed on a preparative HPLC system equipped with a UV-Vis detector.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Preparative HPLC with Gradient Capability |

| Column | C18 Reversed-Phase, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 285 nm |

| Injection Volume | 500 µL |

| Column Temperature | 25°C |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 40 | 30 | 70 |

| 45 | 30 | 70 |

| 50 | 70 | 30 |

| 60 | 70 | 30 |

Post-Purification Processing

-

Fraction Collection: The chromatographic peak corresponding to 2',7'-Dihydroxy-5,8-dimethoxyflavanone is collected based on its retention time, which is determined from an initial analytical run.

-

Solvent Evaporation: The collected fractions are pooled, and the organic solvent (acetonitrile) is removed under reduced pressure using a rotary evaporator.

-

Lyophilization: The remaining aqueous solution is frozen and lyophilized to obtain the purified compound as a solid powder.

-

Purity Analysis: The purity of the final product is assessed using analytical HPLC under similar, but optimized, conditions on an analytical scale column.

Data Presentation

The following table summarizes the expected results from the purification and subsequent purity analysis.

Table 3: Purification and Purity Analysis Summary

| Parameter | Result |

| Retention Time (Analytical) | Approximately 15.2 min |

| Purity (by Analytical HPLC) | >98% |

| Recovery | ~85% (from injected sample) |

| UV λmax | ~285 nm |

Visualizations

Caption: Experimental workflow for the purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone.

Caption: Logical relationship of the HPLC purification strategy.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible protocol for the purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone from a crude plant extract. The use of a C18 reversed-phase column with a water/acetonitrile gradient containing formic acid allows for excellent separation and high recovery of the target compound. This protocol is expected to be a valuable tool for researchers requiring high-purity 2',7'-Dihydroxy-5,8-dimethoxyflavanone for various scientific investigations. The principles of this method can also be adapted for the purification of other structurally related flavanones.

References

Application Notes and Protocols for NMR Analysis of 2',7-Dihydroxy-5,8-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2',7-dihydroxy-5,8-dimethoxyflavanone, a flavonoid compound isolated from herbs such as Scutellaria barbata.[1][2] The protocol covers sample preparation, acquisition of ¹H and ¹³C NMR spectra, and data interpretation.

Introduction

This compound is a flavanone (B1672756) derivative with potential biological activities that are of interest in drug discovery and development. Structural elucidation and confirmation are critical steps in the research process, for which NMR spectroscopy is the most powerful analytical technique. This document outlines the standard operating procedure for obtaining and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

Quantitative NMR data for this compound is available on SpectraBase[3]. Researchers should consult this database for the experimentally obtained chemical shift values. For illustrative purposes, the following tables are structured to present the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | dd | e.g., 12.0, 3.0 |

| H-3a | Data not available | dd | e.g., 17.0, 12.0 |

| H-3b | Data not available | dd | e.g., 17.0, 3.0 |

| H-6 | Data not available | s | |

| H-3' | Data not available | m | |

| H-4' | Data not available | m | |

| H-5' | Data not available | m | |

| H-6' | Data not available | m | |

| 5-OCH₃ | Data not available | s | |

| 8-OCH₃ | Data not available | s | |

| 7-OH | Data not available | s | |

| 2'-OH | Data not available | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound